D(+)-Melibiose monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

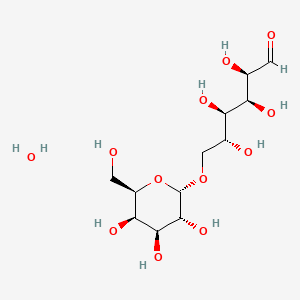

D(+)-Melibiose monohydrate, also known as this compound, is a useful research compound. Its molecular formula is C12H22O11.H2O and its molecular weight is 360.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 360.12677620 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

D(+)-Melibiose monohydrate is a disaccharide composed of galactose and glucose units. It is primarily targeted by enzymes known as glycoside hydrolases, which are responsible for breaking down complex carbohydrates . These enzymes are found in various organisms, including bacteria, yeast, and humans .

Mode of Action

This compound is hydrolyzed by the enzyme β-galactosidase, which cleaves the glycosidic bond between the galactose and glucose units . This results in the release of these monosaccharides, which can then be further metabolized to produce energy .

Biochemical Pathways

The monosaccharides produced from the hydrolysis of this compound enter glycolysis, a biochemical pathway that converts glucose into pyruvate, producing ATP in the process . Galactose, on the other hand, enters the Leloir pathway, where it is converted into glucose-1-phosphate and then further metabolized .

Pharmacokinetics

It is known that after ingestion, disaccharides like melibiose are broken down into their constituent monosaccharides in the small intestine before being absorbed into the bloodstream . The rate of absorption and subsequent metabolism can be influenced by various factors, including the individual’s metabolic rate, the presence of other nutrients, and the specific characteristics of the disaccharide itself .

Result of Action

The hydrolysis of this compound provides a source of energy for the organism. The monosaccharides produced can be used in various metabolic processes, contributing to the synthesis of other biomolecules, energy production, and the maintenance of blood glucose levels .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of β-galactosidase, the enzyme that hydrolyzes melibiose, can be affected by factors such as pH and temperature . Additionally, the presence of other sugars can influence the rate of melibiose hydrolysis, as they may compete for the same enzyme .

生化学分析

Biochemical Properties

D(+)-Melibiose monohydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it can be broken down by certain strains of Saccharomyces pastorianus, but not by Saccharomyces cerevisiae . This characteristic may be shared among other bacteria, giving this compound an ability to differentiate bacterial species .

Cellular Effects

It has been observed to have moderate protective effects on anti-pig antibodies in pig kidney cells

生物活性

D(+)-Melibiose monohydrate, a disaccharide composed of galactose and glucose, has garnered attention for its diverse biological activities and applications across various fields, including food science, pharmaceuticals, and biotechnology. This article provides a comprehensive overview of its biological activity, highlighting key findings from recent research studies.

- Molecular Formula : C12H22O11·H2O

- Molar Mass : 360.32 g/mol

- Solubility : Highly soluble in water (approximately 2500 g/L) .

- Optical Rotation : +135 ± 10° (c=4, water) .

Prebiotic Effects

Gut Health : D(+)-Melibiose is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli. These bacteria are essential for maintaining gut health and enhancing digestive functions .

- Study Findings : In a clinical study, the administration of melibiose resulted in increased populations of beneficial gut microbiota, leading to improved digestive health outcomes in participants .

Pharmaceutical Applications

Excipient in Drug Formulations : Melibiose is being explored as a potential excipient in pharmaceutical formulations due to its favorable physicochemical properties.

- Tableting Properties : Research indicates that melibiose exhibits similar tableting properties to lactose, making it a suitable candidate for use in tablet formulations. It demonstrates excellent solubility and mechanical properties necessary for effective drug delivery systems .

- Clinical Testing : Melibiose is utilized in the melibiose/rhamnose permeability test for assessing intestinal mucosal barrier function. This non-invasive test has shown promise in evaluating gastrointestinal health .

Immunological Effects

Immune Modulation : Melibiose has been shown to influence immune responses significantly.

- Oral Tolerance : A study demonstrated that melibiose enhances Th cell responses to ingested antigens, promoting immunological tolerance. This suggests potential applications in managing allergies and autoimmune conditions .

- Atopic Dermatitis : Preliminary research indicates that melibiose may serve as a therapeutic agent for atopic dermatitis by modulating immune responses .

Applications in Biotechnology

Fermentation Processes : Melibiose serves as a carbon source for microbial growth in fermentation processes, aiding in the production of biofuels and biochemicals.

- Microbial Growth Studies : In studies involving Saccharomyces cerevisiae, melibiose was shown to support yeast growth effectively, indicating its utility in biotechnological applications .

Cosmetic Uses

Melibiose's moisturizing properties have led to its incorporation into skincare products, where it enhances skin hydration and texture. Its ability to retain moisture makes it valuable in cosmetic formulations aimed at improving skin health .

Summary of Key Findings

| Aspect | Details |

|---|---|

| Prebiotic Activity | Promotes beneficial gut bacteria; enhances digestive health |

| Pharmaceutical Use | Potential excipient; similar tableting properties to lactose |

| Immunological Effects | Enhances oral tolerance; potential treatment for atopic dermatitis |

| Biotechnological Use | Serves as a carbon source for microbial growth |

| Cosmetic Applications | Moisturizing agent; improves skin hydration |

特性

IUPAC Name |

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;/h1,4-12,14-21H,2-3H2;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIDEFLSUMQFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。